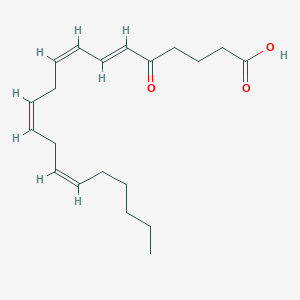

6,8,11,14-Eicosatetraenoic acid, 5-oxo-

Description

Structure

3D Structure

Properties

CAS No. |

126432-17-5 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+ |

InChI Key |

MEASLHGILYBXFO-SSTLJLGOSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

physical_description |

Solid |

Synonyms |

5-KETE 5-keto-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer 5-oxo-6,8,11,14-ETE 5-oxo-eicosatetraenoate 5-oxoETE |

Origin of Product |

United States |

Foundational & Exploratory

The 5-oxo-ETE Axis: From Discovery to Therapeutic Target

A Technical Guide for Eicosanoid Researchers and Drug Developers

Executive Summary

While Leukotriene B4 (LTB4) has historically dominated the discussion of lipid mediators in neutrophil biology, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) represents a distinct and critically important axis, particularly in eosinophil-driven pathologies.[1][2][3] Discovered in the early 1990s, 5-oxo-ETE is the most potent lipid chemoattractant for human eosinophils known to date.

This guide synthesizes the historical discovery of 5-oxo-ETE, its unique biosynthetic dependence on oxidative stress, and the characterization of its G-protein coupled receptor, OXER1. It provides validated protocols for its synthesis, purification, and functional assay, designed for researchers aiming to interrogate this pathway in asthma, allergy, and inflammation.

Part 1: Historical Genesis & Discovery

The discovery of 5-oxo-ETE challenged the prevailing dogma that 5-HETE was merely a weak, stable end-product of the 5-lipoxygenase (5-LOX) pathway.

The Powell Breakthrough (1992-1995)

In the early 1990s, William S. Powell and colleagues at McGill University observed that 5-HETE could be metabolized further by human neutrophils. Unlike other eicosanoid oxidations that typically result in biological inactivation (e.g., ω-oxidation), this oxidative step at carbon-5 dramatically increased biological potency.

-

1992: Powell identifies a microsomal dehydrogenase in neutrophils that converts 5-HETE to a keto-metabolite, 5-oxo-ETE.[4]

-

1993-1995: Functional characterization reveals that while 5-HETE is a weak agonist, 5-oxo-ETE is ~100-fold more potent in stimulating neutrophil aggregation and calcium mobilization. Crucially, it was identified as a dominant chemoattractant for eosinophils .

The Receptor Hunt (OXER1)

For nearly a decade, the receptor for 5-oxo-ETE remained an orphan.

-

2002: The receptor was independently de-orphanized by multiple groups (Jones et al., Hosoi et al.). Originally known as TG1019 , R527 , or hGPCR48 , it is now standardized as OXER1 (Oxoeicosanoid Receptor 1).

-

Uniqueness: Unlike LTB4 receptors (BLT1/2), OXER1 lacks a murine ortholog, which has historically hampered in vivo study in standard mouse models, necessitating the use of transgenic animals or alternative species (e.g., cats, which express the receptor).

Part 2: Biosynthetic Mechanism & Enzymology

The synthesis of 5-oxo-ETE is unique among eicosanoids because it is redox-regulated .

The Pathway[2][4][5][6]

-

Initiation: Arachidonic Acid (AA) is converted to 5-HPETE and then 5-HETE by 5-Lipoxygenase (5-LOX) .[2][5]

-

Activation: 5-HETE is oxidized to 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[2][3][4][5][6][7][8][9][10]

The 5-HEDH "Switch"

5-HEDH is a microsomal enzyme that requires NADP+ as a cofactor.[4][5][8][9][11][12]

-

Basal State: Cells typically maintain high NADPH/NADP+ ratios.[7] Consequently, 5-HEDH activity is low, and 5-HETE is the primary product.

-

Oxidative Stress: During the respiratory burst (e.g., neutrophil activation), NADPH oxidase consumes NADPH, generating reactive oxygen species (ROS) and increasing intracellular NADP+ .

-

The Result: This surge in NADP+ activates 5-HEDH, rapidly converting 5-HETE into the potent 5-oxo-ETE.[5] This mechanism ensures that 5-oxo-ETE is produced specifically during active inflammation/oxidative stress.

Visualization: The Redox-Dependent Biosynthesis

Caption: The 5-LOX pathway showing the critical dependence of 5-HEDH on NADP+ levels generated during oxidative stress.[3][5][9][12]

Part 3: Technical Protocols

Protocol A: Enzymatic Synthesis & Purification of 5-oxo-ETE

While chemical total synthesis is possible (Khanapure et al., 1998), it is arduous. A more accessible method for biological labs utilizes the endogenous 5-HEDH machinery in human neutrophils, chemically "tricked" into high activity.

Principle: We use Phenazine Methosulfate (PMS) to non-enzymatically oxidize intracellular NADPH to NADP+, forcing 5-HEDH to drive the reaction forward.[3][12]

Materials:

-

Freshly isolated human PMNLs (Polymorphonuclear leukocytes).

-

Substrate: 5(S)-HETE (Commercial standard).

-

Reagent: Phenazine Methosulfate (PMS).[3]

-

RP-HPLC System with UV detection (280 nm).[3]

Step-by-Step Workflow:

-

Cell Preparation: Suspend PMNLs (

cells/mL) in PBS containing-

Why: Calcium/Magnesium are required for optimal cellular integrity and enzyme function during the incubation.

-

-

Cofactor Manipulation: Add PMS (

) and pre-incubate for 5 minutes at 37°C.-

Critical Step: PMS depletes NADPH. Without this, conversion yields will be <5%.

-

-

Reaction: Add 5(S)-HETE (

) and incubate for 10–15 minutes. -

Termination: Stop reaction with 1 volume of ice-cold methanol. Centrifuge to remove protein precipitate.

-

Purification (RP-HPLC):

-

Column: C18 Reverse Phase (e.g., Nucleosil C18,

).[12] -

Solvent A: Methanol/Water/Acetic Acid (65:35:0.01).

-

Solvent B: Methanol.

-

Gradient: Isocratic or shallow gradient to separate 5-oxo-ETE from residual 5-HETE. 5-oxo-ETE typically elutes after 5-HETE due to the loss of the polar hydroxyl group.

-

Validation: Monitor UV absorbance at 280 nm (characteristic of the conjugated dienone chromophore).

-

Protocol B: Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay validates the biological activity of your synthesized 5-oxo-ETE.

Materials:

-

Purified human eosinophils (>95% purity via magnetic depletion).

-

Microchemotaxis chamber (e.g., modified Boyden).

-

Polycarbonate filters (

pore size).

Workflow:

-

Chemoattractant Loading: Load 5-oxo-ETE (range

to-

Control: Use LTB4 (

) as a positive control and Vehicle (buffer) as negative.

-

-

Filter Placement: Place the polycarbonate filter over the bottom wells.

-

Cell Addition: Add eosinophils (

) to the top wells. -

Incubation: Incubate for 60–90 minutes at 37°C in humidified air/

. -

Quantification:

-

Remove non-migrated cells from the top of the filter.

-

Fix and stain the filter (e.g., Diff-Quik).

-

Count cells on the distal surface using microscopy (5 high-power fields).

-

Data Interpretation: 5-oxo-ETE should exhibit a bell-shaped dose-response curve, with maximal migration typically occurring between 10–100 nM .

Part 4: Receptor Signaling & Pharmacology

The OXER1 receptor couples primarily to Gi/o proteins. This explains the sensitivity of 5-oxo-ETE responses to Pertussis Toxin (PTX).

Signaling Cascade

-

Ligand Binding: 5-oxo-ETE binds OXER1.[13]

-

G-Protein Activation:

dissociates; -

Effectors:

-

PLC

Activation: Leads to IP3 generation and intracellular -

MAPK Pathway: ERK1/2 phosphorylation (proliferation/survival signals).

-

Actin Polymerization: Drives chemotaxis and shape change.

-

Visualization: OXER1 Signal Transduction

Caption: OXER1 signaling pathway.[5] The G-beta/gamma dimer is the primary driver of calcium mobilization and chemotaxis.

Part 5: Comparative Potency Data

To assist in experimental design, the table below summarizes the relative potency of 5-oxo-ETE against other common agonists in human eosinophils.

| Agonist | Receptor | Chemotaxis Potency ( | Calcium Mobilization | Primary Cell Target |

| 5-oxo-ETE | OXER1 | ~ 1 - 10 nM | High | Eosinophils |

| 5-HETE | OXER1 (low affinity) | > 1 | Low | Neutrophils (weak) |

| LTB4 | BLT1 | ~ 1 nM (Neutrophils) | Moderate (Eos) | Neutrophils |

| Eotaxin | CCR3 | ~ 1 - 5 nM | High | Eosinophils |

| PAF | PAFr | ~ 10 nM | High | Broad Spectrum |

References

-

Powell, W. S., et al. (1992).[14] "Formation of a 5-oxo metabolite of 5,8,11,14-eicosatetraenoic acid and its effects on human neutrophils and eosinophils." Journal of Biological Chemistry.

-

Powell, W. S., et al. (1995). "Stimulation of human eosinophils by 5-oxo-6,8,11,14-eicosatetraenoic acid." Journal of Clinical Investigation.

-

Hosoi, T., et al. (2002). "Identification of a specific receptor for the novel neutrophil chemoattractant 5-oxo-eicosatetraenoic acid." Journal of Biological Chemistry.

-

Jones, C. E., et al. (2003). "Expression and characterization of a 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor highly expressed on human eosinophils and neutrophils." Molecular Pharmacology.

-

Khanapure, S. P., et al. (1998). "Total synthesis of 5-oxo-12(S)-hydroxy-6(E),8(Z),10(E),14(Z)-eicosatetraenoic acid." Journal of Organic Chemistry.

-

Grant, G. E., et al. (2009). "5-Hydroxyeicosanoid dehydrogenase: a key enzyme in the synthesis of the potent eosinophil chemoattractant 5-oxo-ETE."[2][4][5][8][10] Prostaglandins, Leukotrienes and Essential Fatty Acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 Activation by 5-lipoxygenase Metabolites in Human Umbilical Vascular Endothelial Cells [mdpi.com]

- 7. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | 5-HEDH dehydrogenates 5-HEPE to 5-oxo-EPA [reactome.org]

- 12. Regulation of 5-oxo-ETE synthesis by nitric oxide in human polymorphonuclear leucocytes upon their interaction with zymosan and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OXER1 | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. karger.com [karger.com]

Technical Deep Dive: The Role of 5-Oxo-ETE in Eosinophil Chemotaxis

[1]

Executive Summary

In the landscape of eosinophilic inflammation, the lipid mediator 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has emerged as a critical, yet often underappreciated, chemoattractant.[1] Unlike the well-characterized cysteinyl leukotrienes (CysLTs) or cytokines like IL-5, 5-oxo-ETE operates through a distinct G-protein coupled receptor, OXER1 (formerly TG1019), to drive rapid eosinophil infiltration.[1]

This guide provides a rigorous technical analysis of the 5-oxo-ETE pathway, detailing its unique biosynthesis via 5-hydroxyeicosanoid dehydrogenase (5-HEDH), its signal transduction mechanics, and validated protocols for assessing its chemotactic potency.[1] For drug development professionals, understanding the OXER1 axis offers a novel therapeutic target distinct from the IL-5/IL-5R pathway.[1]

Biosynthesis: The Oxidative Switch

The production of 5-oxo-ETE represents a metabolic "switch" regulated by cellular oxidative stress.[1][2][3][4][5] While 5-HETE is a relatively weak agonist, its oxidation to 5-oxo-ETE increases biological potency by approximately 100-fold.[1][2]

The 5-HEDH Pathway

The synthesis is not dependent solely on 5-lipoxygenase (5-LOX) activity but requires the specific microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[1][2][3][6] This enzyme is NADP+-dependent, meaning 5-oxo-ETE synthesis is rate-limited by the availability of NADP+.[1][2][4][5][7] Consequently, conditions of oxidative stress (which elevate NADP+) or the respiratory burst in phagocytes dramatically upregulate 5-oxo-ETE production.[1][2][3][4][5][7]

Transcellular Biosynthesis

A critical physiological feature is transcellular biosynthesis . Eosinophils and neutrophils produce the precursor 5-HETE but may lack sufficient 5-HEDH activity or NADP+ under resting conditions.[1] Structural cells (endothelial/epithelial) or platelets, which express high levels of 5-HEDH, can take up leukocyte-derived 5-HETE and convert it to the potent 5-oxo-ETE, creating a localized chemotactic gradient.[1]

Biosynthetic Pathway Diagram

Figure 1: The biosynthetic pathway of 5-oxo-ETE.[1][4][7][8] Note the critical dependence on NADP+ availability, linking oxidative stress to eosinophil recruitment.

Receptor Pharmacology & Signaling

The OXE Receptor (OXER1)

5-oxo-ETE acts exclusively through OXER1 , a Gi/o-coupled GPCR.[1][7] Unlike the BLT1 receptor (for LTB4), OXER1 shows remarkable specificity for the 5-oxo motif.

-

Expression: Highest in Eosinophils > Neutrophils > Monocytes > Basophils.[9]

-

Coupling: Pertussis toxin-sensitive (

), indicating dependence on

Signal Transduction

Upon binding, OXER1 triggers a biphasic response essential for chemotaxis:

-

Calcium Mobilization: Rapid release of intracellular

via -

Actin Polymerization: Activation of Rho/Rac GTPases leads to F-actin assembly, lamellipodia formation, and CD11b/CD18 (Mac-1) upregulation, facilitating adhesion to the endothelium.[1]

Signaling Pathway Diagram

Figure 2: OXER1 signaling cascade in eosinophils.[1][10] The pathway highlights the dual activation of calcium flux and cytoskeletal rearrangement driving migration.[11]

Comparative Potency Analysis

5-oxo-ETE is widely recognized as the most potent lipid chemoattractant for human eosinophils.[1][2][4] While Eotaxin (CCL11) is a potent peptide chemokine, 5-oxo-ETE dominates the lipid mediator class.[1][4]

Table 1: Comparative Eosinophil Chemotactic Potency

| Mediator | Receptor | EC50 (Chemotaxis) | Max Efficacy (% of 5-oxo-ETE) | Key Characteristic |

| 5-oxo-ETE | OXER1 | 1 - 10 nM | 100% | Rapid onset; Synergizes with PAF |

| LTB4 | BLT1 | ~100 nM | 30 - 40% | Primarily targets neutrophils |

| PAF | PAFr | 10 - 100 nM | 60 - 80% | Potent degranulator; less chemotactic |

| 5-HETE | OXER1 (low affinity) | > 1 µM | < 10% | Precursor; weak agonist |

| Eotaxin (CCL11) | CCR3 | 0.1 - 1 nM | 90 - 110% | Peptide chemokine; slower kinetics |

Data synthesized from Powell et al. and O'Flaherty et al.

Experimental Methodologies

To ensure reproducibility in measuring 5-oxo-ETE activity, strict adherence to buffer composition and cell handling is required.[1] Eosinophils are notoriously sensitive to mechanical stress.

Protocol 1: Isolation of Human Eosinophils

Objective: Obtain >95% pure eosinophils with >98% viability.

-

Blood Collection: Collect venous blood into heparinized or citrate tubes (EDTA can interfere with subsequent calcium assays).

-

Sedimentation: Mix blood 1:1 with 4.5% Dextran T-500 in saline. Sediment for 30-45 min at RT to remove RBCs.

-

Density Gradient: Layer the leukocyte-rich supernatant over Ficoll-Paque (1.077 g/mL). Centrifuge at 400 x g for 30 min (no brake).

-

Result: Monocytes/Lymphocytes (PBMCs) at interface; Granulocytes (PMNs) in pellet.

-

-

RBC Lysis: Lyse remaining RBCs in the PMN pellet using hypotonic water (20 sec) followed by immediate restoration of isotonicity with 10x PBS.

-

Negative Selection (MACS): Use a magnetic bead kit (e.g., anti-CD16 beads) to deplete neutrophils. Eosinophils (CD16-negative) pass through the column.

-

Validation: Verify purity via Kimura stain or flow cytometry (Siglec-8+ / CD16-).[1]

-

Protocol 2: Transwell Chemotaxis Assay

Objective: Quantify directional migration induced by 5-oxo-ETE.[1]

Materials:

-

Boyden chamber or Transwell inserts (3.0 µm pore size is critical; 5.0 µm is too large for accurate eosinophil gradients).

-

Chemotaxis Buffer: HBSS (with

) + 0.1% BSA (Fatty acid-free). Note: BSA is essential to carry the lipid mediator.

Workflow:

-

Ligand Preparation: Dissolve 5-oxo-ETE in ethanol (stock). Dilute in Chemotaxis Buffer to 2x final concentration (Range: 1 nM to 1 µM).

-

Control: Buffer + Ethanol vehicle (0.1% max).

-

-

Chamber Setup: Add 600 µL of ligand solution to the lower well.

-

Cell Addition: Resuspend eosinophils at

cells/mL in Chemotaxis Buffer. Add 100 µL to the upper insert. -

Incubation: Incubate for 60–90 minutes at 37°C, 5%

. -

Quantification:

-

Remove inserts.

-

Add EDTA (final 5 mM) to lower well to detach adherent cells.

-

Count migrated cells using flow cytometry (fixed volume or beads) or automated cell counter.

-

-

Calculation: Chemotactic Index = (Migrated Cells in Sample) / (Migrated Cells in Vehicle Control).

Therapeutic Implications

The OXER1 axis represents a strategic target for severe asthma phenotypes that are refractory to corticosteroids or anti-IL-5 biologics.[1]

-

Antagonists: Small molecule antagonists (e.g., S-Y048 ) have shown efficacy in blocking eosinophil infiltration in primate models of asthma.[12]

-

Synergy Blockade: Since 5-oxo-ETE synergizes with Eotaxin and PAF, blocking OXER1 may dampen the amplification loop of eosinophilic inflammation more effectively than targeting a single cytokine.[1]

References

-

Powell WS, Rokach J. "The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor."[1] Progress in Lipid Research. 2013. Link

-

O'Flaherty JT, et al. "5-Oxo-ETE analogs and the OXE receptor."[1] Journal of Immunology. 2003. Link

-

Grant GE, et al. "5-Oxo-ETE is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils."[1] Immunology. 2002. Link

-

Jones CE, et al. "Identification and characterization of a G protein-coupled receptor for 5-oxo-eicosatetraenoic acid."[1] Molecular Pharmacology. 2003. Link

-

Schröder JM. "The role of eicosanoids in eosinophil chemotaxis." Journal of Lipid Mediators. 1993. Link

Sources

- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. mdpi.com [mdpi.com]

- 11. The Cycling of Intracellular Calcium Released in Response to Fluid Shear Stress Is Critical for Migration-Associated Actin Reorganization in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]

5-oxo-ETE: The Eosinophilic Driver in Allergic Asthma Pathophysiology

Executive Summary

While cysteinyl leukotrienes (CysLTs) have historically dominated the asthma therapeutic landscape, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has emerged as a distinct and potent lipid mediator with a specific, non-redundant role in eosinophilic inflammation. Unlike Leukotriene B4 (LTB4), which primarily targets neutrophils, 5-oxo-ETE is arguably the most potent lipid chemoattractant for human eosinophils.

This guide dissects the biochemical genesis of 5-oxo-ETE, its signaling via the OXER1 receptor, and the critical "species gap" that has historically obscured its importance in preclinical models. It provides actionable protocols for synthesis and assay development to facilitate translational research.

Biochemical Genesis: The 5-LOX/5-HEDH Axis

5-oxo-ETE is not a direct product of the 5-lipoxygenase (5-LOX) reaction but a downstream metabolite of 5-HETE.[1][2] Its production is unique because it is thermodynamically regulated by the cellular redox state (NADP+/NADPH ratio).

The Biosynthetic Cascade

-

Initiation: Arachidonic acid is converted to 5-HpETE by 5-LOX, which is then reduced to 5-HETE by glutathione peroxidase.[3]

-

The Rate-Limiting Switch: 5-HETE is oxidized to 5-oxo-ETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[1][2][3][4]

-

Redox Dependence: 5-HEDH requires NADP+ as a cofactor.[3][4][5][6] In resting cells, high NADPH levels favor the reverse reaction (reduction of 5-oxo-ETE back to 5-HETE).[7][8] However, under conditions of oxidative stress or respiratory burst (common in asthmatic airways), NADP+ levels rise, driving the reaction forward to accumulate 5-oxo-ETE.[1][2][4]

Visualization: The Redox-Driven Pathway

Figure 1: The 5-HEDH pathway acts as a redox sensor, converting 5-HETE to 5-oxo-ETE primarily when intracellular NADP+ is elevated.[4][9]

The OXER1 Interface: Receptor Signaling

The biological effects of 5-oxo-ETE are mediated exclusively through the OXER1 receptor (formerly TG1019 or hGPCR48).

-

Coupling: Primarily Gi/o .[3][10] Sensitivity to Pertussis Toxin (PTX) confirms this coupling.

-

Downstream Effectors:

-

Calcium Mobilization: Rapid, transient intracellular Ca2+ release.

-

Actin Polymerization: Critical for chemotaxis and shape change.

-

MAPK Activation: Phosphorylation of ERK1/2, promoting survival.

-

Signaling Architecture

Figure 2: OXER1 signaling relies heavily on the Gβγ subunit to drive the cytoskeletal rearrangement necessary for eosinophil migration.

Pathophysiological Mechanics in Asthma

In allergic asthma, 5-oxo-ETE acts as a "finisher" cytokine. While IL-5 primes eosinophils and promotes their exit from bone marrow, 5-oxo-ETE provides the precise directional cue for tissue infiltration.

Comparative Potency

Data indicates that 5-oxo-ETE is significantly more potent than other lipid mediators for eosinophils.[1][2][11][12]

| Mediator | Receptor | Primary Target Cell | Eosinophil Chemotaxis Potency (EC50) |

| 5-oxo-ETE | OXER1 | Eosinophils | ~ 1-2 nM |

| LTB4 | BLT1 | Neutrophils | > 100 nM (Weak) |

| PAF | PAFr | Broad Spectrum | ~ 10 nM |

| PGD2 | CRTH2 | Th2/Eosinophils | ~ 5-10 nM |

The "Rodent Gap": A Critical Warning

Crucial for Drug Development: Rodents (mice and rats) do not possess a functional ortholog of the OXER1 gene .[13]

-

Implication: Standard murine asthma models (e.g., OVA or House Dust Mite challenged mice) are blind to 5-oxo-ETE mediated pathology.

-

Solution: Preclinical efficacy of OXER1 antagonists must be evaluated in non-human primates (e.g., Cynomolgus macaques) or humanized transgenic mouse models. Failure to account for this has historically led to false negatives in inflammatory research.

Experimental Protocols

Protocol A: Enzymatic Synthesis of 5-oxo-ETE

Rationale: Chemical synthesis is complex. Enzymatic conversion using neutrophil microsomes is cost-effective and yields biologically active S-isomers.

Reagents:

-

Human Neutrophils (isolated from buffy coat)

-

5-HETE (substrate)

-

Sonication buffer (Tris-HCl, sucrose)

Workflow:

-

Microsome Preparation: Suspend neutrophils (

cells/mL) in sonication buffer. Sonicate on ice (3 x 10s bursts). Centrifuge at 10,000 x g (15 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes containing 5-HEDH. -

Reaction: Resuspend microsomes in Tris buffer (pH 7.4). Add 100 µM NADP+ and 10 µM 5-HETE .

-

Incubation: Incubate at 37°C for 30 minutes. The high NADP+ concentration forces the equilibrium toward 5-oxo-ETE.

-

Extraction: Stop reaction with 1 volume of cold methanol. Acidify to pH 3.0. Extract with diethyl ether.

-

Purification: Resolve via RP-HPLC (C18 column). 5-oxo-ETE elutes later than 5-HETE due to the loss of the hydroxyl group polarity. Monitor UV absorbance at 280 nm (conjugated dienone chromophore).

Protocol B: Eosinophil Chemotaxis Assay (Boyden Chamber)

Rationale: The gold standard for assessing functional OXER1 activity.

Workflow:

-

Cell Isolation: Isolate human eosinophils from peripheral blood using negative magnetic selection (e.g., Miltenyi Biotec) to ensure >95% purity. Avoid hypotonic lysis of RBCs if possible to preserve receptor integrity.

-

Chamber Setup: Use a 48-well microchemotaxis chamber (e.g., Neuro Probe).

-

Lower Well: Load 5-oxo-ETE (titrate 0.1 nM to 100 nM) in RPMI + 0.1% BSA (fatty acid-free). Note: BSA is critical to prevent lipid adhesion to plastic.

-

Filter: Place a polycarbonate filter (5 µm pore size) over the lower wells.

-

Upper Well: Load eosinophils (

cells/mL). -

Incubation: 60 minutes at 37°C, 5% CO2.

-

Quantification: Remove filter. Scrape non-migrated cells from the top. Stain migrated cells (Diff-Quik) or count via automated microscopy.

-

Validation:

-

Positive Control: Eotaxin-1 (CCL11).

-

Negative Control: Vehicle (RPMI + BSA).

-

Inhibition: Pre-incubate cells with S-Y048 (selective OXER1 antagonist) to confirm specificity.

-

Therapeutic Frontier

The development of OXER1 antagonists has been slow due to the species differences mentioned above. However, the indole-based antagonist S-Y048 represents the current benchmark.

-

Mechanism: Competitive antagonism at the OXER1 site.

-

In Vivo Efficacy: In Rhesus monkeys (which express OXER1), S-Y048 significantly inhibits allergen-induced eosinophil infiltration in the skin and lungs, validating the pathway as a therapeutic target for severe eosinophilic asthma.

References

-

Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[2][5] Progress in Lipid Research, 52(4), 651–665. Link

-

Grant, G. E., et al. (2009). 5-Oxo-ETE is a major eosinophil chemotactic factor in the lung of asthmatic subjects. American Journal of Respiratory Cell and Molecular Biology, 41(5). Link

-

Gorman, S. J., et al. (2020). Targeting the OXE receptor as a potential novel therapy for asthma. Biochemical Pharmacology, 177, 113930. Link

-

Schröder, J. M., et al. (1991). 5-Oxo-eicosatetraenoic acid: A potent eosinophil chemoattractant. Journal of Experimental Medicine, 173(4). Link

-

Powell, W. S., et al. (2018). S-Y048: A potent and selective OXE receptor antagonist.[5][13] Journal of Immunology. Link

Sources

- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the OXE receptor as a potential novel therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]

- 11. 5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-oxo-ETE in Driving Cancer Cell Proliferation: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical role of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) in mediating cancer cell proliferation. We will delve into the biosynthesis of this potent lipid mediator, its signaling pathways, and its established impact on various cancer types. Furthermore, this guide will equip you with detailed experimental protocols and field-proven insights to effectively investigate the 5-oxo-ETE axis in your own research endeavors.

Introduction: The Emerging Significance of 5-oxo-ETE in Oncology

The tumor microenvironment is a complex ecosystem where a dynamic interplay of signaling molecules dictates cancer progression. Among these, lipid mediators have gained prominence as crucial regulators of tumorigenesis. 5-oxo-ETE, a metabolite of arachidonic acid generated through the 5-lipoxygenase (5-LO) pathway, has emerged as a key player in promoting the survival and proliferation of cancer cells.[1][2][3] This guide will illuminate the scientific underpinnings of 5-oxo-ETE's pro-tumorigenic functions and provide the technical framework to explore this promising therapeutic target.

The Biosynthesis of 5-oxo-ETE: A Tightly Regulated Pro-Tumorigenic Pathway

The production of 5-oxo-ETE is a two-step enzymatic process initiated from arachidonic acid. Understanding this pathway is fundamental to appreciating the factors that can lead to its upregulation in the tumor microenvironment.

First, arachidonic acid is converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by the enzyme 5-lipoxygenase (5-LO). 5-HpETE is then rapidly reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). The final and rate-limiting step is the oxidation of 5-HETE to 5-oxo-ETE by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[4]

The availability of the cofactor NADP+ is a critical determinant of 5-oxo-ETE synthesis.[4] Conditions that increase the intracellular NADP+/NADPH ratio, such as oxidative stress and the inflammatory milieu often associated with tumors, significantly enhance the production of 5-oxo-ETE.[4][5] This creates a feed-forward loop where the tumor microenvironment fosters the generation of a potent pro-proliferative mediator.

Furthermore, cancer cells that may lack a complete 5-LO pathway can still produce 5-oxo-ETE through a process known as transcellular biosynthesis. Inflammatory cells, such as macrophages and neutrophils within the tumor stroma, can release 5-HETE, which is then taken up by cancer cells and converted to 5-oxo-ETE by their endogenous 5-HEDH.[4][5]

The OXER1 Receptor: Gateway to 5-oxo-ETE-Mediated Proliferation

5-oxo-ETE exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1), previously designated as GPR170.[6] OXER1 is highly expressed in various immune cells and has been identified in a range of cancer cell lines, including those from the prostate, breast, and ovaries.[7][8]

Upon ligand binding, OXER1 couples to inhibitory G proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade of downstream signaling events that ultimately converge on the machinery of cell proliferation. In prostate cancer cells, this has been shown to involve the activation of phospholipase C-β (PLC-β), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG then activates protein kinase C-ε (PKC-ε), a key player in cell survival and proliferation pathways.[9] Emerging evidence also suggests a potential cross-talk with the MAPK/ERK signaling cascade, a central regulator of cell growth and division.[10][11][12]

Evidence for 5-oxo-ETE's Role in Cancer Cell Proliferation

A growing body of literature implicates 5-oxo-ETE as a significant contributor to the proliferative phenotype of various cancers. Studies have demonstrated that 5-oxo-ETE can stimulate the proliferation of prostate (PC3), breast (MDA-MB-231, MCF7), and ovarian (SKOV3) cancer cell lines.[3][7] Importantly, this proliferative effect is sensitive to pertussis toxin, confirming the involvement of a Gαi/o-coupled receptor, namely OXER1.[7]

| Cancer Cell Line | Cancer Type | Proliferative Effect of 5-oxo-ETE | Reported EC50 | Reference(s) |

| PC3 | Prostate | Stimulates proliferation, inhibits apoptosis | ~5 nM (for GTPγS binding) | [3][5] |

| MDA-MB-231 | Breast (Triple Negative) | Stimulates proliferation | Not specified | [7][13] |

| MCF7 | Breast (ER+) | Stimulates proliferation | Not specified | [7][14] |

| SKOV3 | Ovarian | Stimulates proliferation | Not specified | [7][13] |

Table 1: Proliferative Effects of 5-oxo-ETE on Various Cancer Cell Lines

Experimental Protocols for Investigating the 5-oxo-ETE Axis

To empower your research, we provide detailed, field-tested protocols for key experiments to dissect the role of 5-oxo-ETE in cancer cell proliferation.

Assessing Cell Proliferation

a) MTT Assay: A Colorimetric Approach to Measure Metabolic Activity

The MTT assay is a robust and widely used method to assess cell viability and proliferation. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 5-oxo-ETE (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., ethanol or DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) BrdU Incorporation Assay: Directly Measuring DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay provides a more direct measure of cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Wash the cells and incubate with an anti-BrdU antibody for 1 hour at room temperature.

-

Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a TMB substrate and measure the absorbance at 450 nm.

Quantifying 5-oxo-ETE Production

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 5-oxo-ETE in biological samples, including cell culture supernatants.

Protocol:

-

Sample Collection: Collect cell culture medium from treated and control cells. Centrifuge to remove any cellular debris.

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 5-oxo-ETE-d8) to each sample to correct for extraction losses.

-

Solid-Phase Extraction (SPE): Acidify the samples and perform SPE using a C18 cartridge to extract the eicosanoids. Wash the cartridge and elute the analytes with an organic solvent (e.g., methanol or ethyl acetate).

-

Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto a reverse-phase LC column (e.g., C18) and perform separation using a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid). Detect and quantify 5-oxo-ETE using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Investigating the Role of OXER1

siRNA-Mediated Knockdown of OXER1

To confirm that the proliferative effects of 5-oxo-ETE are mediated by its receptor, OXER1, small interfering RNA (siRNA) can be used to specifically silence its expression.

Protocol:

-

Cell Seeding: Seed prostate cancer cells (e.g., DU-145) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[6]

-

siRNA Transfection: On the following day, transfect the cells with either a specific siRNA targeting OXER1 or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

-

Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of OXER1 expression.

-

Functional Assays: Following the incubation period, perform cell proliferation assays (MTT or BrdU) in the presence and absence of 5-oxo-ETE to assess the impact of OXER1 knockdown on the proliferative response.

-

Validation of Knockdown: Harvest a parallel set of cells to confirm the reduction in OXER1 mRNA (by qRT-PCR) and protein (by Western blotting) levels.

Therapeutic Implications: Targeting the 5-oxo-ETE/OXER1 Axis

The pivotal role of the 5-oxo-ETE/OXER1 signaling pathway in promoting cancer cell proliferation makes it an attractive target for therapeutic intervention. The development of potent and selective OXER1 antagonists is a promising strategy to disrupt this pro-tumorigenic axis.[3][15] Several small molecule antagonists have been developed and have shown efficacy in preclinical models of inflammatory diseases, and their potential in oncology is an active area of investigation.[3][16]

| Antagonist | Target | Reported IC50 | Reference(s) |

| ZINC15959779 | OXER1 | Not specified for proliferation | [8][17] |

| Unnamed Indole Analogs | OXER1 | 0.0081 nM (in granulocytes) | [3] |

Table 2: Examples of OXER1 Antagonists

Conclusion

5-oxo-ETE is a potent, endogenously produced lipid mediator that plays a significant role in driving the proliferation of various cancer cells through its interaction with the OXER1 receptor. The biosynthesis of 5-oxo-ETE is intricately linked to the inflammatory and oxidative stress conditions prevalent in the tumor microenvironment, creating a vicious cycle that fuels tumor growth. This technical guide has provided a comprehensive overview of the 5-oxo-ETE/OXER1 axis and equipped researchers with the necessary knowledge and experimental protocols to investigate this pathway. A deeper understanding of this signaling cascade will undoubtedly pave the way for the development of novel and targeted therapies for cancer.

References

-

What are OXER1 antagonists and how do they work?. (2024, June 25). Synapse. [Link]

-

Kalyvianaki, K., et al. (2018). Antagonizing effects of membrane-acting androgens on the eicosanoid receptor OXER1 in prostate cancer. Scientific Reports, 8(1), 1-14. [Link]

-

LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. (2024, April 18). [Link]

-

Henneke, J. C., et al. (2008). Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid. Carcinogenesis, 29(10), 1863-1871. [Link]

-

O'Flaherty, J. T., et al. (2005). 5-Oxo-ETE analogs and the proliferation of cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1736(3), 228-236. [Link]

-

Panagiotopoulos, A. A., et al. (2021). New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database. ACS Omega, 6(44), 29499-29511. [Link]

-

Panagiotopoulos, A. A., et al. (2021). New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database. ACS Omega, 6(44), 29499-29511. [Link]

-

LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. (2018). Methods in Molecular Biology, 1730, 101-112. [Link]

-

Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.). Shimadzu. [Link]

-

Kampa, M., et al. (2023). 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration. Molecules, 29(1), 224. [Link]

-

Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. [Link]

-

Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. [Link]

-

Kampa, M., et al. (2022). Enhanced OXER1 expression is indispensable for human cancer cell migration. Biochemical and Biophysical Research Communications, 588, 103-110. [Link]

-

McGill University and Florida Institute of Technology describe OXER1 antagonists. (2016, October 14). BioWorld. [Link]

-

Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). TMIC Li Node. [Link]

-

Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). Molecules, 24(9), 1664. [Link]

-

Panagiotopoulos, A. A., et al. (2021). New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database. ACS Omega, 6(44), 29499-29511. [Link]

-

EC 50 values calculated after treating MCF7, MDA-MB-231 and PC3 cells... (n.d.). ResearchGate. [Link]

-

sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). University of Oxford. [Link]

-

How to choose concentration range of drug for cancer-cell proliferation assay?. (2018, March 29). ResearchGate. [Link]

-

Eicosanoid Mass Spectra Protocol Updated 05/04/06 By Ray Deems Synopsis. (2006, May 4). LIPID MAPS. [Link]

-

Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651-665. [Link]

-

Guide to cell extraction, sample normalisation and sample submission for metabolomics. (n.d.). University of Oxford. [Link]

-

In vitro cytotoxicity on (A) SKBR3 and (B) MDA-MB-231 cell lines. (C)... (n.d.). ResearchGate. [Link]

-

Sun, Y., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 13(4), 1987-1992. [Link]

-

Braicu, C., et al. (2019). Targeting the MAPK Pathway in Cancer. Cancers, 11(10), 1533. [Link]

-

The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. (2013). Progress in Lipid Research, 52(4), 651-665. [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Pharmaceuticals, 14(12), 1294. [Link]

-

Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. (2018). Oncology Letters, 16(5), 6589-6594. [Link]

-

Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. (2019). Frontiers in Physiology, 10, 1034. [Link]

-

Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. (2018). Oncology Letters, 16(5), 6589-6594. [Link]

-

Inhibition of Androgen-Independent Growth of Prostate Cancer by siRNA-Mediated Androgen Receptor Gene Silencing. (2006, January 2). Defense Technical Information Center. [Link]

-

ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells. (2018). International Journal of Molecular Sciences, 19(11), 3443. [Link]

-

The Impact of Cand1 in Prostate Cancer. (2020). Cancers, 12(2), 428. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. lcms.cz [lcms.cz]

- 3. | BioWorld [bioworld.com]

- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonizing effects of membrane-acting androgens on the eicosanoid receptor OXER1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Oxo-ETE analogs and the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Targeted Quantitation of 5-oxo-ETE in Bronchoalveolar Lavage Fluid (BALF)

A High-Sensitivity LC-MS/MS Workflow for Eicosanoid Profiling

Executive Summary & Biological Context

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is not merely a degradation product; it is one of the most potent eosinophil chemoattractants known to lipid biology.[1] Unlike its precursor 5-HETE, which has weak chemotactic activity, 5-oxo-ETE acts directly through the OXE receptor (OXER1) to drive severe allergic inflammation and asthmatic responses.[1]

Detecting 5-oxo-ETE in Bronchoalveolar Lavage Fluid (BALF) presents a tripartite challenge:

-

Dilution: BALF is a highly dilute matrix compared to plasma.[1]

-

Instability: The conjugated ketone structure is susceptible to reduction back to 5-HETE or non-enzymatic degradation.[1]

-

Isomerism: It must be chromatographically resolved from other isobaric eicosanoids.[1]

This protocol details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to overcome these barriers.

Biosynthetic Pathway

Understanding the origin of 5-oxo-ETE is critical for troubleshooting background noise and stability.[2][1] It is formed via the 5-Lipoxygenase (5-LOX) pathway, specifically the oxidation of 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3][4][5][6][7][8][9]

Figure 1: The 5-LOX/5-HEDH pathway.[2][1] Note the reversible nature of the final step, necessitating immediate metabolic quenching during sample collection.

Sample Collection & Stabilization (Critical)

The "Senior Scientist" Insight: The most common failure point in 5-oxo-ETE analysis is not the Mass Spec; it is the sample collection.[1] 5-oxo-ETE can be rapidly metabolized back to 5-HETE by cellular reductases if cells in the BALF are not immediately removed or quenched.[1]

Reagents

-

Antioxidant Cocktail: 0.05% Butylated hydroxytoluene (BHT) in Methanol.[1]

-

Stop Solution: Ice-cold Methanol.[1]

Protocol

-

Harvest: Collect BALF into pre-chilled tubes on wet ice.

-

Cell Removal: Immediately centrifuge at 4°C (300 x g for 10 min) to pellet cells. Do not freeze the supernatant with cells present.

-

Quenching: Transfer the supernatant to a fresh tube. Immediately add 2 volumes of ice-cold Methanol containing 0.05% BHT .

-

Why? Methanol precipitates proteins (stopping enzymatic reversion to 5-HETE) and BHT prevents oxidative degradation.[1]

-

-

Storage: Store at -80°C. Stable for 3-6 months.

Sample Preparation: Solid Phase Extraction (SPE)[2]

While Liquid-Liquid Extraction (LLE) is possible, SPE is recommended for BALF due to the large sample volumes (often 1-5 mL) required to reach detection limits.[1]

Internal Standard (IS)[1][2][10]

-

Primary Recommendation: 5-oxo-ETE-d7 (Cayman Chemical).[1]

-

Spiking: Add 1 ng of IS per mL of BALF before extraction to account for recovery losses.[1]

SPE Workflow (Oasis HLB or Strata-X)[2]

-

Sample Pre-treatment:

-

Conditioning:

-

Loading:

-

Load sample at a slow flow rate (~1 mL/min).

-

-

Washing:

-

Wash with 2 mL 5% Methanol in Water. (Removes salts and polar interferences).[1]

-

-

Elution:

-

Elute with 1 mL 100% Methanol or Acetonitrile.[1]

-

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen stream.[1]

-

Reconstitute in 50 µL Mobile Phase A/B (50:50).

-

Analytical Method: LC-MS/MS

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI), Negative Mode .[2][1]

Chromatography Conditions

-

Mobile Phase B: Acetonitrile/Methanol (90:[1][11]10) + 0.01% Acetic Acid.[1]

-

Flow Rate: 0.3 - 0.4 mL/min.[1]

-

Gradient:

-

0-1 min: 30% B[1]

-

1-8 min: Ramp to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 30% B.

-

Mass Spectrometry Parameters (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| 5-oxo-ETE | 317.2 | 203.1 | -22 | Quantifier |

| 5-oxo-ETE | 317.2 | 59.0 | -35 | Qualifier |

| 5-oxo-ETE | 317.2 | 115.1 | -28 | Qualifier |

| 5-oxo-ETE-d7 | 324.2 | 210.1 | -22 | Internal Standard |

Note: The transition 317 -> 203 corresponds to the decarboxylation and cleavage of the carbon chain, highly specific for the 5-oxo structure.

Experimental Workflow Diagram

Figure 2: End-to-end workflow from BALF collection to Data Quantitation.[2][1]

Troubleshooting & Validation

Common Pitfalls

-

Peak Tailing: 5-oxo-ETE is a keto-acid.[1][3][12][13] Tailing often indicates secondary interactions with the column.[1] Ensure the mobile phase pH is acidic (Acetic Acid) to keep the carboxyl group protonated.[1]

-

Signal Suppression: BALF contains surfactants (phospholipids).[1] If IS recovery drops below 50%, consider an additional LLE step (Hexane wash) before SPE or use a phospholipid removal plate.[1]

-

Isomer Interference: 5-oxo-15-hydroxy-ETE is a structural isomer.[1] Ensure your gradient is shallow enough between 40-70% B to resolve these potential co-eluting species.[1]

Validation Criteria

-

Linearity: 0.05 ng/mL to 50 ng/mL (R² > 0.99).[1]

-

Recovery: 70-110% (assessed via d7-IS).[1]

-

LOD: Typically ~10-20 pg/mL on modern triple quads.[1]

References

-

Powell, W.S., et al. (1992).[2][1][12] Metabolism of 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid and other 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human polymorphonuclear leukocytes.[2][1][12] Journal of Biological Chemistry.[1][6][12] Link

-

Grant, G.E., et al. (2009).[1][8] 5-Oxo-ETE and the OXE receptor.[1][5][6][8][9] Prostaglandins & Other Lipid Mediators.[1][8][11][10][14] Link

-

Cayman Chemical. 5-oxo-ETE Product Information & Biosynthesis.Link

-

Cayman Chemical. 5-oxo-ETE-d7 (Internal Standard).[1]Link[1]

-

Thakare, R., et al. (2018).[1] Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.[11][15] Biomedical Chromatography.[1][11][15] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. 5--OxoETE, 100ΜG | Labscoop [labscoop.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PubMed [pubmed.ncbi.nlm.nih.gov]

using 5-oxo-ETE in in vitro cell migration assays

Application Note: 5-oxo-ETE in In Vitro Cell Migration Assays

Introduction

5-oxo-ETE is an arachidonic acid metabolite generated via the 5-lipoxygenase (5-LOX) pathway, specifically through the oxidation of 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2][3][4][5][6][7] Unlike many lipid mediators that have broad, redundant effects, 5-oxo-ETE is highly distinct: it is the most potent known lipid chemoattractant for human eosinophils , exceeding the potency of Leukotriene B4 (LTB4) and Platelet-Activating Factor (PAF) in this specific cell type.

While historically studied in asthma and allergy, recent translational research has identified the 5-oxo-ETE/OXER1 axis as a critical driver in prostate and breast cancer metastasis , where it stimulates actin polymerization and invasion.

This guide provides a rigorous technical framework for utilizing 5-oxo-ETE in migration assays, addressing the specific challenges of lipid hydrophobicity, receptor desensitization, and the critical distinction between directional chemotaxis and random chemokinesis.

Mechanism of Action

5-oxo-ETE functions exclusively through the OXE receptor (OXER1) , a G-protein coupled receptor (GPCR).[3][7][8] Binding triggers a

Signaling Pathway Diagram

The following diagram illustrates the signal transduction from ligand binding to cytoskeletal remodeling.

Caption: Figure 1. The OXER1 signaling cascade. 5-oxo-ETE binding triggers G-protein dissociation, leading to calcium mobilization and actin polymerization essential for migration.

Pre-Assay Technical Guide: Handling Lipids

Critical Warning: 5-oxo-ETE is a hydrophobic lipid. It will adhere to standard polystyrene plastics, resulting in effective concentrations significantly lower than calculated.

Storage and Stability

-

Stock Solution: Store in ethanol at -80°C. Avoid DMSO for long-term storage if possible, as it can facilitate oxidation.

-

Inert Atmosphere: Always purge vials with nitrogen or argon gas before re-sealing to prevent oxidative degradation.

-

Vessel Type: Use glass vials or low-bind polypropylene tubes for all intermediate dilutions.

The "BSA Carrier" Rule

Lipids require a carrier protein to remain soluble in aqueous cell culture media and to prevent adsorption to the plastic walls of the migration chamber.

-

Requirement: All migration media must contain 0.1% to 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin) .

-

Why Fatty Acid-Free? Standard BSA often contains bound lipids that can occupy the OXER1 receptor or mask the gradient.

Protocol: Transwell (Boyden Chamber) Migration Assay

This is the gold standard for quantifying migration. This protocol is optimized for eosinophils (suspension) and cancer cells (adherent) .

Materials

-

Chemoattractant: 5-oxo-ETE (Cayman Chemical or equivalent).

-

Chamber: 96-well Transwell system (e.g., Corning HTS or Neuro Probe ChemoTx).

-

Pore Size: 3.0 µm (Eosinophils/Neutrophils) or 8.0 µm (Cancer cells).

-

-

Detection: Calcein-AM (fluorescent) or Hemacolor (stain).

Step-by-Step Methodology

Step 1: Cell Preparation (The Starvation Step)

-

Rationale: Serum contains growth factors that mask chemotactic effects.

-

Adherent Cells: Starve cells in serum-free media (containing 0.1% BSA) for 12–24 hours prior to the assay.

-

Suspension Cells (Eosinophils): Isolate from fresh blood. Resuspend in migration buffer (HBSS + 0.5% BSA + 10 mM HEPES) immediately before use.

Step 2: Gradient Preparation

Prepare 5-oxo-ETE in Migration Buffer. A typical dose-response range is required to find the

-

Range: 1 nM to 1000 nM.

-

Peak Efficacy: Usually observed between 10 nM and 100 nM .

Step 3: Loading the Chamber

-

Bottom Chamber: Add 30 µL of 5-oxo-ETE dilutions. Include a Negative Control (Buffer + DMSO vehicle only) and a Positive Control (e.g., 10% FBS for cancer cells, or CCL11/Eotaxin for eosinophils).

-

Filter Placement: Carefully place the polycarbonate filter over the wells.

-

Top Chamber: Pipette 50 µL of cell suspension (

cells/mL for leukocytes;-

Tip: Avoid introducing air bubbles at the filter interface; bubbles block migration.

-

Step 4: Incubation

-

Eosinophils/Neutrophils: 45 – 90 minutes at 37°C, 5% CO2. (Fast movers).

-

Cancer Cells: 4 – 16 hours at 37°C, 5% CO2. (Slow movers).

Step 5: Quantification

-

Suspension Cells: Centrifuge the bottom plate (if using a system where cells fall through) or read fluorescence of cells in the bottom well.

-

Adherent Cells: Scrape the top of the filter to remove non-migrated cells. Stain the bottom side of the filter (Crystal Violet or DAPI) and image/count.

Validation: The Checkerboard Assay

Is it Chemotaxis or Chemokinesis? A common error is assuming that increased migration equals chemotaxis (directional). 5-oxo-ETE can also induce chemokinesis (random speed increase). You must perform a Checkerboard Assay to validate directionality.

Experimental Setup: Set up a matrix where the concentration of 5-oxo-ETE varies in both the top (cell) and bottom (source) chambers.

| Bottom: 0 nM | Bottom: 10 nM | Bottom: 100 nM | |

| Top: 0 nM | Negative Control | Chemotaxis (Gradient +) | Chemotaxis (Gradient ++) |

| Top: 10 nM | Reverse Gradient | Chemokinesis (No Gradient) | Chemotaxis (Gradient +) |

| Top: 100 nM | Reverse Gradient | Reverse Gradient | Chemokinesis (No Gradient) |

Interpretation:

-

True Chemotaxis: Migration is significantly higher in the "Bottom > Top" wells compared to the "Top = Bottom" wells.

-

Chemokinesis: Migration is high wherever 5-oxo-ETE is present, regardless of the gradient (i.e., diagonal values are high).[1]

Data Presentation & Analysis

Calculations

Calculate the Chemotactic Index (CI) to normalize data across experiments:

Expected Potency Comparison (Table) When validating 5-oxo-ETE, compare it against standard mediators.

| Mediator | Target Cell | Receptor | Approx.[5][9] EC50 (Migration) | Notes |

| 5-oxo-ETE | Eosinophils | OXER1 | 1 - 10 nM | Most potent lipid for Eosinophils [1]. |

| LTB4 | Neutrophils | BLT1 | 0.5 - 1 nM | More potent than 5-oxo-ETE for Neutrophils. |

| PAF | Eosinophils | PAFr | 10 - 100 nM | Less potent than 5-oxo-ETE. |

Troubleshooting

| Problem | Probable Cause | Solution |

| High Background Migration | Cells are activated during prep. | Use endotoxin-free reagents. Handle cells gently. Ensure starvation step is adequate. |

| No Migration to 5-oxo-ETE | Lipid adsorption. | Crucial: Ensure 0.1% - 0.5% BSA is in the buffer. Use glass or low-bind plastics for dilutions. |

| Inconsistent Replicates | Air bubbles in Transwell. | Visually inspect filter interface. Degas buffers before use. |

| Loss of Activity over time | Oxidation of 5-oxo-ETE. | Store stock under Nitrogen. Do not freeze/thaw repeatedly. |

References

-

Powell, W. S., et al. (1995). 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent chemoattractant for human eosinophils.[1][3][4][5][7][10][11] J Clin Invest. Link

-

Grant, G. E., et al. (2009). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[2][3][4][5][7][8] Pharmacol Ther. Link

-

Sundaram, S., & Ghosh, J. (2006). Expression of 5-oxoETE receptor in prostate cancer cells: critical role in survival and proliferation.[7] Biochem Biophys Res Commun. Link

-

Boyden, S. (1962). The chemotactic effect of mixtures of antibody and antigen on polymorphonuclear leucocytes. J Exp Med. Link

-

Neuro Probe. (n.d.). General Protocol for Chemotaxis.[12]Link

Sources

- 1. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of 5-oxo-ETE synthesis by nitric oxide in human polymorphonuclear leucocytes upon their interaction with zymosan and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-oxo-ETE activates migration of H295R adrenocortical cells via MAPK and PKC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. 5-Oxo-6,8,11,14-eicosatetraenoic acid induces important eosinophil transmigration through basement membrane components: comparison of normal and asthmatic eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neuroprobe.com [neuroprobe.com]

Application Note: Flow Cytometric Profiling of 5-oxo-ETE-Mediated Granulocyte Activation

Topic: Flow Cytometry Analysis of 5-oxo-ETE-Stimulated Cells Content Type: Application Note & Technical Guide

Executive Summary & Biological Context

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE ) is an arachidonic acid metabolite and one of the most potent known chemoattractants for human eosinophils.[1][2] Unlike other lipid mediators that broadly activate leukocytes, 5-oxo-ETE exhibits high selectivity for eosinophils and, to a lesser extent, neutrophils and basophils.

Its biological effects are mediated exclusively through the OXE receptor (OXER1) , a G

Why Flow Cytometry? While traditional chemotaxis assays (Boyden chamber) measure migration, they fail to capture the kinetics of activation. Flow cytometry is the superior modality for dissecting the temporal resolution of 5-oxo-ETE signaling, allowing simultaneous assessment of:

-

Calcium Flux: The immediate GPCR-triggered event (seconds).

-

Shape Change: The cytoskeletal reorganization required for motility (seconds to minutes).

-

Phenotypic Activation: Surface marker upregulation (minutes).

Mechanism of Action (Visualized)

The following diagram illustrates the OXER1 signaling cascade. Understanding this pathway is critical for selecting the appropriate flow cytometry readouts and inhibitors for specificity controls.

Figure 1: 5-oxo-ETE signaling cascade via the OXE receptor. Note that calcium flux and actin polymerization are distinct but temporally related events measurable by flow cytometry.

Protocol A: Kinetic Calcium Flux Analysis

Objective: Measure real-time cytosolic Calcium (

Experimental Design & Rationale

-

Dye Selection: Fluo-4 AM (Green) is preferred over Fluo-3 for higher brightness. For ratiometric analysis (which corrects for cell size/dye loading artifacts), use Indo-1 (UV laser required) or a combination of Fluo-4 (Green) and Fura Red (Far Red) .

-

Temperature Control: Essential. GPCR signaling kinetics are temperature-dependent. Maintain samples at 37°C.

Step-by-Step Protocol

-

Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs) from whole blood using Dextran sedimentation followed by a Ficoll-Paque gradient.

-

Expert Tip: Do not use hypotonic lysis for RBCs if possible, as it can pre-activate eosinophils. Use an ammonium chloride-based lysis buffer on ice.

-

-

Dye Loading:

-

Resuspend PMNs (

cells/mL) in Loading Buffer (HBSS with -

Add Fluo-4 AM (final conc. 2-4 µM) and Pluronic F-127 (0.02%).

-

Incubate 30 mins at Room Temperature (RT) in the dark.

-

Wash 2x with Assay Buffer (HBSS, 1% BSA, 10mM HEPES).

-

-

Surface Staining (Optional but Recommended):

-

Stain with anti-CD16-APC to distinguish Neutrophils (CD16 high) from Eosinophils (CD16 low/neg).

-

Note: Eosinophils have high autofluorescence; ensure your gating strategy accounts for this (see Gating Strategy below).

-

-

Acquisition (The "Add-and-Read" Method):

-

Establish a baseline for 30 seconds.

-

Stimulation: Remove tube, add 5-oxo-ETE (Target final conc: 10 nM - 100 nM), vortex gently (1 sec), and immediately return to the nozzle.

-

Record events for 120-180 seconds.

-

-

Controls:

-

Positive Control: Ionomycin (1 µM).

-

Specificity Control: Pre-incubate with Pertussis Toxin (100 ng/mL for 2 hrs) to block Gi signaling.

-

Protocol B: Rapid Actin Polymerization & Shape Change

Objective: Quantify cytoskeletal reorganization. Rationale: Eosinophils undergo rapid shape change (polarization) within seconds of OXER1 activation. This can be measured via F-actin staining OR, more simply, by Forward Scatter (FSC) changes.

Method 1: The FSC "Shape Change" Assay (Label-Free)

Recent studies (2024-2025) indicate that 5-oxo-ETE induces a rapid increase in Forward Scatter (FSC) due to cell polarization.

-

Setup: Run PMNs on a flow cytometer.

-

Stimulation: Add 5-oxo-ETE (100 nM).

-

Readout: Monitor FSC-Area vs. Time.

-

Result: A rapid increase in FSC (peaking at ~2 mins) indicates shape change.[6] This is non-destructive and requires no fixation.

Method 2: Phalloidin F-Actin Assay (The Gold Standard)

-

Stimulation: Aliquot

cells into tubes. Keep at 37°C. -

Time Course: Add 5-oxo-ETE (100 nM). Stop reaction at 0s, 15s, 30s, 60s, and 120s.

-

Fixation: Stop reaction immediately by adding 4% Paraformaldehyde (pre-warmed). Fix for 10 mins.

-

Permeabilization & Staining:

-

Wash and resuspend in Perm Buffer (PBS + 0.1% Saponin + 1% BSA).

-

Add Phalloidin-FITC (or Alexa Fluor 488). Incubate 20 mins.

-

-

Analysis: Measure Mean Fluorescence Intensity (MFI) in the FITC channel.

-

Expectation: A sharp peak in MFI at 30-60 seconds, returning to baseline by 5 minutes.

-

Protocol C: CD11b Upregulation (Granulocyte Activation)

Objective: Assess downstream functional activation (adhesion capability).

-

Stimulation: Incubate whole blood or isolated PMNs with 5-oxo-ETE (10-100 nM) for 15 minutes at 37°C.

-

Note: Unlike calcium (seconds), integrin upregulation requires minutes.

-

-

Staining: Place tubes on ice (to stop trafficking). Add anti-CD11b-PE and anti-CD16-FITC . Incubate 20 mins.

-

Lysis/Fixation: Lyse RBCs (if whole blood) and fix.

-

Analysis: Gate on Eosinophils (CD16-) and Neutrophils (CD16+). Measure CD11b MFI relative to unstimulated control.

Data Analysis & Gating Strategy

Correct gating is the single most critical factor when working with 5-oxo-ETE, as it affects eosinophils and neutrophils differently.

Figure 2: Gating hierarchy. Eosinophils are distinguished from neutrophils by higher Side Scatter (SSC) and lack of CD16 expression.

Critical Gating Note: Eosinophils possess high intrinsic autofluorescence (due to flavin-containing granules).

-

Avoid: Using FITC/GFP channels for weak markers on eosinophils if possible.

-

Utilize: The autofluorescence in the FITC channel can actually be used to identify eosinophils if no CD16 antibody is used (Eos = High SSC + High Autofluorescence; Neuts = Mod SSC + Low Autofluorescence).

Troubleshooting & Reagent Guide

| Issue | Probable Cause | Solution |

| No Calcium Response | 5-oxo-ETE degradation | 5-oxo-ETE is an unstable lipid. Store at -80°C in ethanol under nitrogen. Evaporate and resuspend immediately before use. |

| High Background Activation | Isolation stress | Eosinophils are fragile. Avoid vigorous vortexing. Use endotoxin-free buffers. |

| Weak CD16 Staining | Shedding | Activated neutrophils shed CD16 (via ADAM17). If cells are highly activated, CD16 separation may blur. Use CD66b as an alternative granulocyte marker. |

| Dye Leakage | Anion transport | Add Probenecid (2.5 mM) to the assay buffer to retain Fluo-4 inside the cells. |

Key Reagents:

-

Agonist: 5-oxo-ETE (Cayman Chemical or equivalent).

-

Antagonist (Tool Compound): GW627368X (EP4 antagonist, but often used to check cross-reactivity) or specific OXE antagonists if available in your library.

-

Positive Control: fMLP (for neutrophils) or Eotaxin/CCL11 (for eosinophils) to validate cell health.

References

-

Powell WS, Rokach J. (2013).[3] The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[1][2][3][4][5][7][11][12] Progress in Lipid Research, 52(4), 651-665.[7][11]

-

Grant GE, et al. (2009). 5-Oxo-ETE is a potent stimulator of actin polymerization in feline peripheral blood granulocytes.[5] Biochemical Pharmacology.

-

Stubbendorff M, et al. (2025). Rapid autofluorescence flow cytometric analysis of agonist-induced neutrophil and eosinophil polarization. Journal of Inflammation.[8]

-

Powell WS, et al. (1997). Effects of 5-oxo-6,8,11,14-eicosatetraenoic acid on expression of CD11b, actin polymerization, and adherence in human neutrophils.[7][10] Journal of Clinical Investigation.

-

Gravel S, et al. (2009). The 5-oxo-ETE receptor (OXER1) is a G(i/o)-protein coupled receptor.[1][2][3][11] Journal of Biological Chemistry.

Sources

- 1. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid autofluorescence flow cytometric analysis of agonist-induced neutrophil and eosinophil polarization reveals novel insights into 5-oxo-ETE-mediated granulocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of 5-oxo-6,8,11,14-eicosatetraenoic acid on expression of CD11b, actin polymerization, and adherence in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

Troubleshooting & Optimization

Technical Support Guide: Improving Stability of 5-oxo-ETE in Biological Samples

Executive Summary: The "Redox Trap"

5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) presents a unique stability challenge compared to other eicosanoids. Unlike prostaglandins which primarily degrade via hydrolysis or oxidation, 5-oxo-ETE is metabolically unstable due to enzymatic reversibility.

The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) is fully reversible.[1][2][3][4][5] In resting cells (high NADPH/NADP+ ratio), this enzyme rapidly reduces 5-oxo-ETE back to its precursor, 5-HETE.[1][3] Therefore, "stability" is not just about preventing degradation; it is about freezing the cellular redox state immediately upon sample collection.

PART 1: The Biological Stability Crisis (Sample Collection)

The Mechanism of Loss

If you observe low recovery or high variability, your issue is likely occurring within the first 5 minutes of collection.

Diagram 1: The 5-oxo-ETE Metabolic Instability Loop

This diagram illustrates the reversible pathway that causes 5-oxo-ETE to "disappear" back into 5-HETE if cells are not immediately quenched.

Caption: The 5-HEDH Reversibility Trap. In resting cells, high intracellular NADPH drives the reaction to the left, converting your target (5-oxo-ETE) back into 5-HETE.

Protocol 1: The "Golden Hour" Collection Method

Objective: Prevent enzymatic reduction and omega-oxidation.

| Parameter | Recommendation | Technical Rationale |

| Anticoagulant | EDTA (K2 or K3) | Heparin can interfere with downstream PCR or certain extraction efficiencies; EDTA chelates calcium, slowing some calcium-dependent phospholipases. |

| Temperature | 4°C (Ice Bath) | Essential. 5-HEDH activity is temperature-dependent. Keep samples on wet ice immediately. |

| Quenching | Methanol (1:4 v/v) | Mandatory. You must precipitate proteins immediately to stop 5-HEDH. |

| Additives | BHT (0.005%) | Prevents non-enzymatic auto-oxidation of the conjugated diene structure. |

Step-by-Step Workflow

-

Prepare Quench Solution: Ice-cold Methanol containing 0.005% BHT (Butylated hydroxytoluene) and 10 µM Indomethacin (to block COX artifacts).

-

Blood Draw: Collect blood into pre-chilled EDTA tubes.

-

Immediate Separation (Option A - Plasma): Centrifuge at 4°C, 2000 x g for 10 min. Time limit: <15 mins from draw.

-

Immediate Quench (Option B - Whole Blood): If centrifugation is delayed, add 1 volume of blood to 4 volumes of Quench Solution immediately. Vortex vigorously.

-

Flash Freeze: Transfer supernatant to cryovials and freeze in liquid nitrogen or dry ice. Store at -80°C.

PART 2: Extraction & Chemical Stability

Troubleshooting Extraction Efficiency

5-oxo-ETE is lipophilic but contains a polar ketone group. Standard lipid extraction protocols (Folch) may need modification.

Q: My internal standard (d7-5-oxo-ETE) recovery is low (<40%). Why? A: This is often due to pH issues during Solid Phase Extraction (SPE) or adsorption to plastics.

Diagram 2: Optimized Extraction Decision Tree

Caption: Extraction workflow emphasizing pH control for the carboxylic acid moiety and material selection to prevent lipophilic adsorption.

Protocol 2: Solid Phase Extraction (SPE)

Reference Standard: Powell, W.S. (1999)

-

Acidification: Adjust sample pH to 3.0–3.5 using 1M HCl or Formic Acid.

-

Why: 5-oxo-ETE is a weak acid (pKa ~4.8). Acidification ensures it is uncharged (COOH form), maximizing retention on reverse-phase sorbents.

-

-

Column: Oasis HLB or C18 cartridges (30 mg or 60 mg).

-

Equilibration: 1 mL Methanol followed by 1 mL pH 3.0 Water.

-

Load: Apply acidified sample (gravity flow or low vacuum).

-

Wash: 1 mL 15% Methanol in water.

-

Critical: Do not exceed 20% Methanol in the wash, or you will prematurely elute the 5-oxo-ETE.

-

-

Elution: 1 mL 100% Methanol (or Acetonitrile).

-

Evaporation: Dry under Nitrogen stream. Do not use heat (>35°C) as this promotes isomerization of the 8,9-double bond.

PART 3: Analytical Troubleshooting (LC-MS/MS)

Q: I see a split peak or "shoulders" on my 5-oxo-ETE chromatogram. A: This indicates Isomerization .

-

Cause: Exposure to light or heat during evaporation. The 6-trans, 8-cis, 11-cis, 14-cis configuration is thermally labile.

-

Fix: Perform all evaporation steps in the dark or amber vials. Ensure autosampler is kept at 4°C.

Q: I am detecting high background levels of 5-oxo-ETE in control samples. A: This is likely Ex Vivo Artifactual Formation .

-